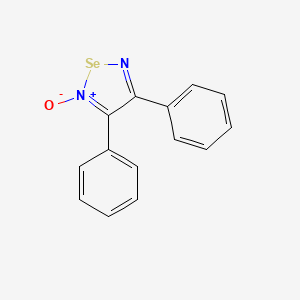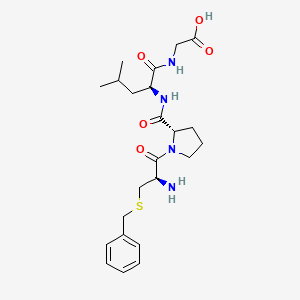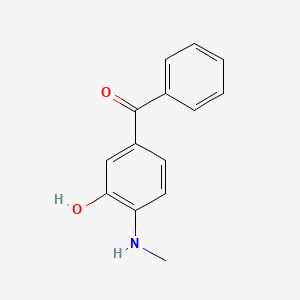
Ethyl 3-(propylamino)-3-sulfanylidenepropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(propylamino)-3-sulfanylidenepropanoate is an organic compound with a unique structure that includes an ester functional group, an amino group, and a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(propylamino)-3-sulfanylidenepropanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the reaction between ethyl 3-mercaptopropanoate and propylamine can yield the desired compound. The reaction conditions often include heating the reactants in the presence of a catalyst such as concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Ethyl 3-(propylamino)-3-sulfanylidenepropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
科学的研究の応用
Ethyl 3-(propylamino)-3-sulfanylidenepropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ethyl 3-(propylamino)-3-sulfanylidenepropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. For example, the amino group may interact with enzyme active sites, while the ester group can undergo hydrolysis to release active metabolites .
類似化合物との比較
Similar Compounds
Ethyl 3-(propylamino)propanoate: Similar structure but lacks the sulfanylidene group.
Propylamine: Contains the amino group but lacks the ester and sulfanylidene groups.
Ethyl acetate: Contains the ester group but lacks the amino and sulfanylidene groups.
Uniqueness
Ethyl 3-(propylamino)-3-sulfanylidenepropanoate is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
57005-81-9 |
|---|---|
分子式 |
C8H15NO2S |
分子量 |
189.28 g/mol |
IUPAC名 |
ethyl 3-(propylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C8H15NO2S/c1-3-5-9-7(12)6-8(10)11-4-2/h3-6H2,1-2H3,(H,9,12) |
InChIキー |
GOCZLOHDJFNNNQ-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=S)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



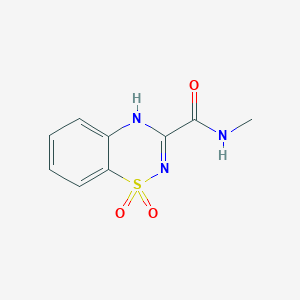
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

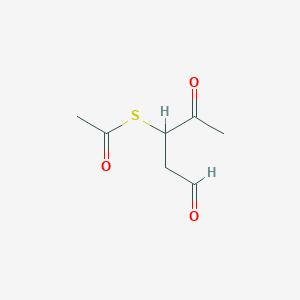
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
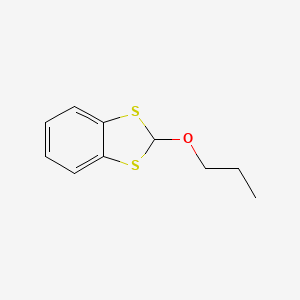
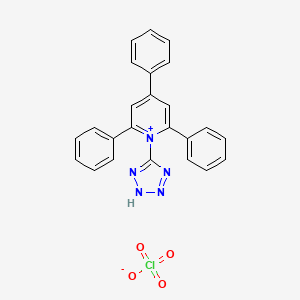
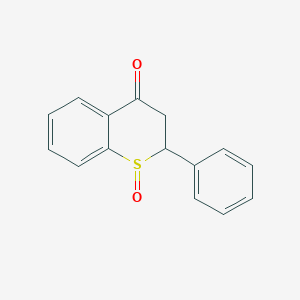
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
